REACTION_CXSMILES
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[I:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH2:4][OH:5]>C(Cl)Cl.CCOCC>[I:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]=[O:5]
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Name
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|
Quantity
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10 g
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Type
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reactant
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Smiles
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IC1=C(CO)C=CC=C1
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Name
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|
Quantity
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200 mL
|
Type
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solvent
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Smiles
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C(Cl)Cl
|
Name
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|
Quantity
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250 mL
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Type
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solvent
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Smiles
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CCOCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The product was recovered as a brown liquid (10.3 g, 104%)
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Name
|
|
Type
|
|
Smiles
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IC1=C(C=O)C=CC=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |